2-sulfanylethyl N-(4-methoxyphenyl)carbamate
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Overview
Description
2-sulfanylethyl N-(4-methoxyphenyl)carbamate is an organic compound with the molecular formula C10H13NO3S It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylethyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 2-sulfanylethanol with 4-methoxyphenyl isocyanate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds as follows:
2-sulfanylethanol+4-methoxyphenyl isocyanate→2-sulfanylethyl N-(4-methoxyphenyl)carbamate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-sulfanylethyl N-(4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiol group (–SH) in the compound can be oxidized to form disulfides.
Reduction: The carbamate group can be reduced under specific conditions to yield amines.
Substitution: The methoxy group (–OCH3) on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-sulfanylethyl N-(4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-sulfanylethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxyphenyl N-(4-methoxyphenyl)carbamate
- 2-naphthyl N-(4-methoxyphenyl)carbamate
- 4-methoxyphenyl N-(2-chlorophenyl)carbamate
Uniqueness
2-sulfanylethyl N-(4-methoxyphenyl)carbamate is unique due to the presence of both a thiol group and a methoxyphenyl group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbamate derivatives.
Properties
CAS No. |
73623-20-8 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-sulfanylethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H13NO3S/c1-13-9-4-2-8(3-5-9)11-10(12)14-6-7-15/h2-5,15H,6-7H2,1H3,(H,11,12) |
InChI Key |
QSHSRRYNHQWTRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCCS |
Origin of Product |
United States |
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